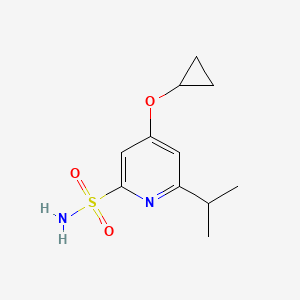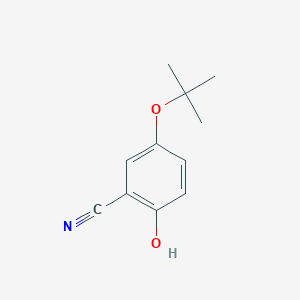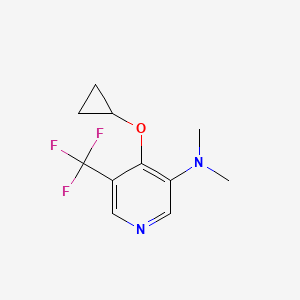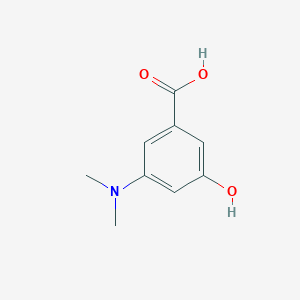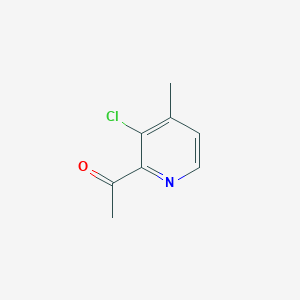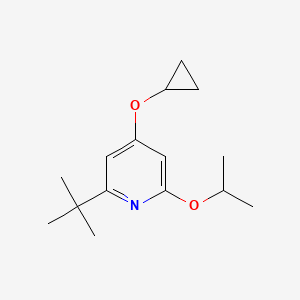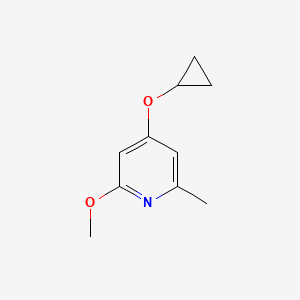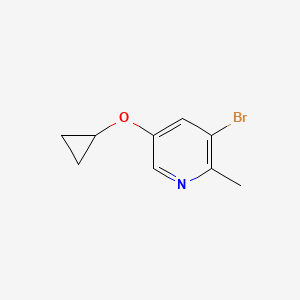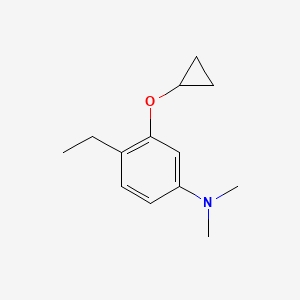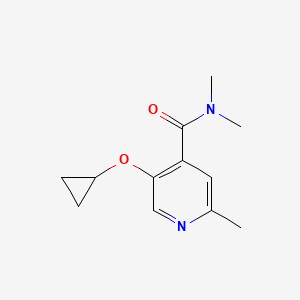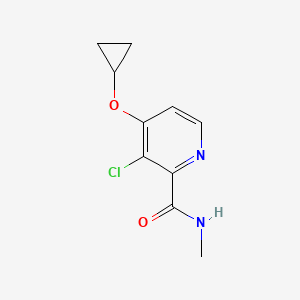
Methyl (3-chlorophenyl)(difluoro)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (3-chlorophenyl)(difluoro)acetate is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of a methyl ester group attached to a (3-chlorophenyl)(difluoro)acetate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Methyl (3-chlorophenyl)(difluoro)acetate typically involves the esterification of (3-chlorophenyl)(difluoro)acetic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and improves safety.
Analyse Chemischer Reaktionen
Types of Reactions: Methyl (3-chlorophenyl)(difluoro)acetate can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the aromatic ring can be substituted by nucleophiles such as amines or thiols.
Hydrolysis: The ester group can be hydrolyzed to yield (3-chlorophenyl)(difluoro)acetic acid and methanol.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium amide or thiourea in polar solvents like dimethylformamide.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products:
Nucleophilic Substitution: Substituted (3-chlorophenyl)(difluoro)acetates.
Hydrolysis: (3-chlorophenyl)(difluoro)acetic acid and methanol.
Reduction: (3-chlorophenyl)(difluoro)methanol.
Wissenschaftliche Forschungsanwendungen
Methyl (3-chlorophenyl)(difluoro)acetate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: The compound is used in the development of drugs due to its potential biological activity.
Material Science: It is employed in the synthesis of polymers and other advanced materials.
Wirkmechanismus
The mechanism of action of Methyl (3-chlorophenyl)(difluoro)acetate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release (3-chlorophenyl)(difluoro)acetic acid, which may interact with enzymes or receptors in biological systems. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Methyl (3-chlorophenyl)acetate: Similar structure but lacks the difluoro groups.
Methyl (3-fluorophenyl)(difluoro)acetate: Similar structure but has a fluorine atom instead of chlorine.
Uniqueness: Methyl (3-chlorophenyl)(difluoro)acetate is unique due to the presence of both chlorine and difluoro groups, which can impart distinct chemical and biological properties. These functional groups can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C9H7ClF2O2 |
|---|---|
Molekulargewicht |
220.60 g/mol |
IUPAC-Name |
methyl 2-(3-chlorophenyl)-2,2-difluoroacetate |
InChI |
InChI=1S/C9H7ClF2O2/c1-14-8(13)9(11,12)6-3-2-4-7(10)5-6/h2-5H,1H3 |
InChI-Schlüssel |
LNOWKDSBUKNPPZ-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C(C1=CC(=CC=C1)Cl)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


